2-Hydroxyhept-3-enoic acid
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Overview
Description
2-Hydroxyhept-3-enoic acid is an organic compound with the molecular formula C7H12O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) on a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyhept-3-enoic acid can be achieved through several methods. One common approach involves the hydrolysis of 2-hydroxyhept-3-en-1-yl esters under acidic or basic conditions. Another method includes the oxidation of 2-hydroxyhept-3-en-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyhept-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 2-oxohept-3-enoic acid.
Reduction: Formation of 2-hydroxyhept-3-en-1-ol.
Substitution: Formation of 2-chlorohept-3-enoic acid.
Scientific Research Applications
2-Hydroxyhept-3-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Hydroxyhept-3-enoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of metabolic enzymes and influence cellular signaling pathways.
Comparison with Similar Compounds
2-Hydroxybut-3-enoic acid: Similar structure but with a shorter carbon chain.
2-Hydroxyhex-3-enoic acid: Similar structure but with a different carbon chain length.
2-Hydroxydec-3-enoic acid: Similar structure but with a longer carbon chain.
Uniqueness: 2-Hydroxyhept-3-enoic acid is unique due to its specific carbon chain length and the position of the hydroxyl and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-hydroxyhept-3-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h4-6,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
ZUYNRZIJQNFCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C(=O)O)O |
Origin of Product |
United States |
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